molecular formula C21H17BrN4O B11593261 6-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide

6-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B11593261
M. Wt: 421.3 g/mol
InChI Key: ZYPOYBGIGVWBFK-UHFFFAOYSA-N
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Description

6-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a pyrazole ring attached to the quinoline core, and a carboxamide group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Bromination: The quinoline core is then brominated at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Pyrazole Attachment: The pyrazole ring is introduced through a nucleophilic substitution reaction, where the brominated quinoline reacts with 1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a base such as potassium carbonate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the carboxamide group to an amine.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial activity.

    Pyrazole Derivatives: Compounds like celecoxib, which is used as an anti-inflammatory drug.

Uniqueness

6-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide is unique due to its specific combination of a quinoline core, a bromine atom, and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and therapeutic applications.

Properties

Molecular Formula

C21H17BrN4O

Molecular Weight

421.3 g/mol

IUPAC Name

6-bromo-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C21H17BrN4O/c1-26-13-14(12-24-26)11-23-21(27)18-10-20(15-5-3-2-4-6-15)25-19-8-7-16(22)9-17(18)19/h2-10,12-13H,11H2,1H3,(H,23,27)

InChI Key

ZYPOYBGIGVWBFK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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